Pentafluoropyridine

Catalog No.
S563635
CAS No.
700-16-3
M.F
C5F5N
M. Wt
169.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropyridine

CAS Number

700-16-3

Product Name

Pentafluoropyridine

IUPAC Name

2,3,4,5,6-pentafluoropyridine

Molecular Formula

C5F5N

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8

InChI Key

XTGOWLIKIQLYRG-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Synonyms

pentafluoropyridine

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Nucleophilic Fluorination Reagent

PFP's strong electron-withdrawing nature makes it a valuable tool for introducing fluorine atoms into organic molecules. It acts as a nucleophilic fluorination reagent, readily replacing leaving groups like chlorine, bromine, or tosylate with fluorine. This ability enables the synthesis of a diverse range of fluorinated compounds, which are crucial in various fields, including:

  • Medicinal chemistry: Fluorine incorporation often improves the potency, metabolic stability, and blood-brain barrier penetration of drugs []. PFP facilitates the creation of novel fluorinated drug candidates.
  • Material science: Fluorine-containing materials often exhibit unique properties like improved thermal stability, electrical conductivity, and water repellency. PFP aids in the development of novel fluorinated polymers and other advanced materials [].

Deoxyfluorination of Carboxylic Acids

PFP offers a mild and efficient method for converting carboxylic acids into their corresponding acyl fluorides, essential building blocks in organic synthesis. This deoxyfluorination process involves the removal of a hydroxyl group from the carboxylic acid and its replacement with a fluorine atom. The advantages of using PFP for this transformation include:

  • Simple reaction conditions: The process can be performed under mild temperatures and without the need for expensive or hazardous reagents [].
  • Broad substrate scope: PFP reacts effectively with a variety of carboxylic acids, making it a versatile tool for diverse synthetic applications.

Building Block for Functionalized Pyridine Derivatives

PFP serves as a valuable starting material for the synthesis of diversely functionalized pyridine derivatives. Its highly reactive nature allows for facile installation of various functional groups through nucleophilic aromatic substitution (SNAr) reactions. These functionalized pyridines find applications in:

  • Drug discovery: Pyridine rings are prevalent in numerous pharmaceuticals, and PFP facilitates the creation of novel pyridine-based drug candidates with potential therapeutic benefits [].
  • Ligand design: Pyridine derivatives can act as ligands, forming complexes with metal ions. PFP helps create tailored pyridine-based ligands for various applications in catalysis or material science [].

Pentafluoropyridine is a highly fluorinated heterocyclic compound with the molecular formula C5_5F5_5N. It consists of a pyridine ring where all five hydrogen atoms have been replaced by fluorine atoms, resulting in a colorless liquid that is notable for its high stability and reactivity due to the presence of electronegative fluorine atoms. The compound is recognized for its unique electronic properties, which make it an excellent candidate for various

  • Toxicity: Limited data available on specific toxicity. However, due to its fluorinated nature, it's advisable to handle it with care, avoiding inhalation, ingestion, and skin contact.
  • Flammability: Flash point: 23 °C (4 ). Flammable liquid, proper safety protocols for handling flammable materials should be followed.
  • Reactivity: Strong Lewis base, may react with strong acids and Lewis acids.

Pentafluoropyridine exhibits significant reactivity towards nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyridine ring. The typical reaction mechanism involves a two-step addition-elimination process where nucleophiles attack the carbon atoms adjacent to the nitrogen atom in the ring. The site selectivity for these reactions generally follows the order: para > ortho > meta, with the para position being the most reactive .

Notable reactions include:

  • Nucleophilic Substitution with Hydroxybenzaldehydes: This reaction selectively occurs at the C-4 position under basic conditions, yielding various triarylmethane derivatives .
  • Reactions with Malononitrile: Under basic conditions, pentafluoropyridine reacts with malononitrile to form 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
  • Reactions with Amidoximes: These reactions yield bis-perfluoropyridyl imidamide systems under dry conditions .

Pentafluoropyridine and its derivatives have shown promising biological activities. The incorporation of fluorine atoms typically increases lipophilicity and biological activity, making these compounds suitable for pharmaceutical applications. Some studies indicate that pentafluoropyridine derivatives can enhance the potency of drug-like systems due to their ability to interact effectively with biological targets .

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  • Pharmaceuticals: Its derivatives are explored for potential use in drug discovery and development because of their enhanced biological activities .
  • Studies on the interactions of pentafluoropyridine with various nucleophiles reveal a pattern of reactivity that is influenced by the electronic properties of both the nucleophile and the electrophilic sites on the pentafluoropyridine molecule. The regioselectivity in these interactions is crucial for designing specific chemical transformations and understanding reaction mechanisms .

    Pentafluoropyridine belongs to a class of perfluorinated heterocycles that exhibit similar chemical behavior. Here are some compounds for comparison:

    CompoundStructureUnique Features
    PerfluoropyridineC5_5F5_5NSimilar structure but may have different reactivity patterns.
    TetrafluoropyridineC5_5F4_4NFewer fluorines lead to different electronic properties and reactivity.
    TrifluoromethylpyridineC6_6H4_4F3_3NContains a trifluoromethyl group, affecting its nucleophilicity differently.

    Pentafluoropyridine is unique due to its complete fluorination, which significantly enhances its electrophilicity compared to other related compounds. This characteristic makes it particularly useful in nucleophilic aromatic substitution reactions, where selectivity and reactivity are paramount.

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    700-16-3

    Wikipedia

    Pentafluoropyridine

    Dates

    Modify: 2023-08-15

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